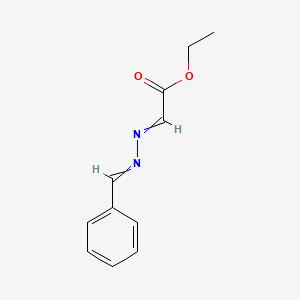
Ethyl (benzylidenehydrazinylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (benzylidenehydrazinylidene)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes an ethyl group, a benzylidenehydrazinylidene moiety, and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (benzylidenehydrazinylidene)acetate typically involves the reaction of ethyl acetate with benzylidenehydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of microreactors has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (benzylidenehydrazinylidene)acetate undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into different oxidation states, depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Oxidation: Various oxidizing agents, including potassium permanganate and chromium trioxide.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Oxidation: Depending on the oxidizing agent, different oxidation products can be formed.
Scientific Research Applications
Ethyl (benzylidenehydrazinylidene)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl (benzylidenehydrazinylidene)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The exact molecular pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Ethyl (benzylidenehydrazinylidene)acetate can be compared with other esters, such as ethyl acetate and methyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its benzylidenehydrazinylidene moiety, which imparts distinct chemical and biological properties . Similar compounds include:
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butanoate: Known for its fruity aroma and used in flavoring agents.
Properties
CAS No. |
572907-02-9 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-(benzylidenehydrazinylidene)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)9-13-12-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
ZXUZSPAMPJMYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole](/img/structure/B14210959.png)
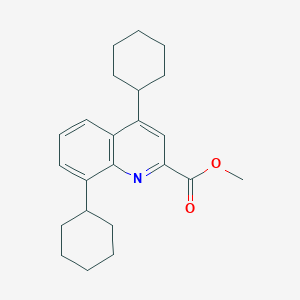
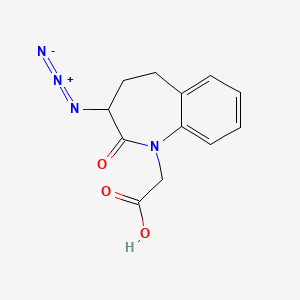
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
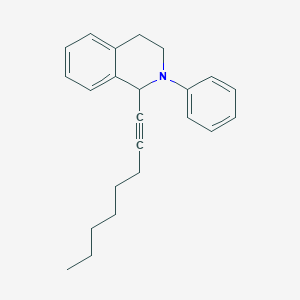
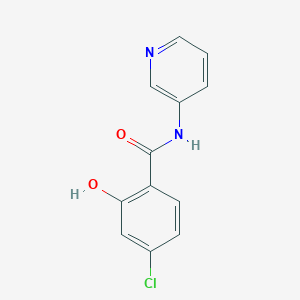
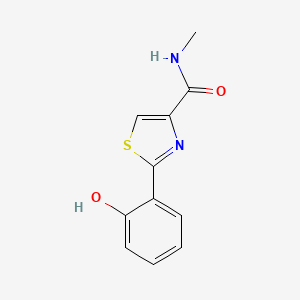
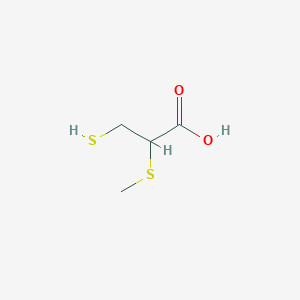
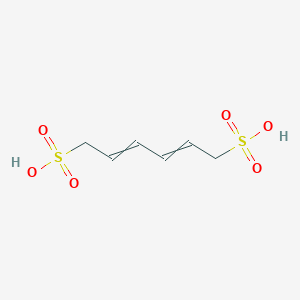
![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
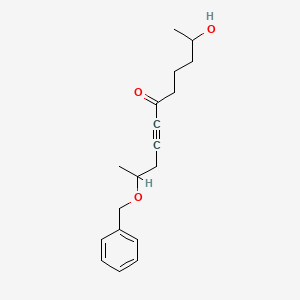
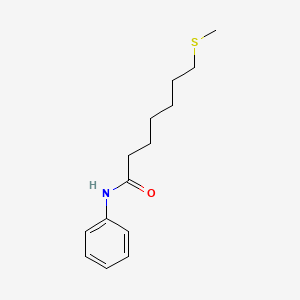
![1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}](/img/structure/B14211013.png)
